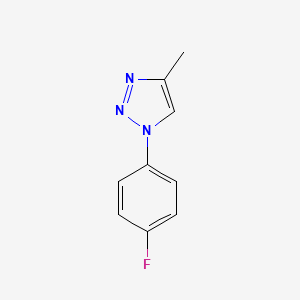

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole

Overview

Description

Scientific Research Applications

Long-range Fluorine-Proton Coupling

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole has been studied for its unique spectroscopic properties, particularly in the context of fluorine-proton coupling. Research has shown that derivatives of 1,2,4-triazole exhibit long-range 19F-1H and 19F-13C through-space coupling in their NMR spectra. This makes them useful for spectroscopic analysis and understanding molecular interactions (Kane et al., 1995).

Antimicrobial Studies

Various derivatives of 1,2,4-triazole, including those with a 4-fluorophenyl group, have been synthesized and characterized for their antimicrobial properties. These studies have found that introducing halogen substituents like fluorine can enhance the antimicrobial efficacy of these compounds (Desabattina et al., 2014).

Physical-Chemical Properties Analysis

Research has also been conducted on the synthesis and investigation of physical-chemical properties of various 1,2,4-triazole derivatives, including those containing the 4-fluorophenyl group. These studies are crucial for understanding the stability, solubility, and other key properties of these compounds (Bihdan & Parchenko, 2018).

Analgesic Potential

Some studies have explored the potential of 1,2,4-triazole derivatives as analgesic agents. For example, derivatives involving 4-fluorophenyl groups have been synthesized and evaluated for their in vivo analgesic activity, revealing significant potential in this area (Zaheer et al., 2021).

Tetrel Bonding Interactions

The tetrel bonding interactions of ethyl 2-triazolyl-2-oxoacetate derivatives, which include 4-fluorophenyl-1,2,3-triazole, have been studied. These investigations are significant for understanding molecular interactions and designing novel materials (Ahmed et al., 2020).

Antifungal Activity

Research into the synthesis and antimicrobial activity of 1,2,4-triazole derivatives, including those with 4-fluorophenyl groups, has demonstrated their efficacy against various bacterial and fungal species. This highlights their potential as antifungal agents (Kumar et al., 2017).

Safety and Hazards

Future Directions

The future directions for research on “1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole” could include further investigation into its synthesis, chemical reactions, and potential applications. This could involve exploring its potential use in pharmaceuticals, given the observed antinociceptive effects of similar compounds .

Mechanism of Action

Triazoles

are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Fluorophenyl compounds

, on the other hand, are aromatic compounds that contain a fluorine atom attached to a phenyl group. They are often used in medicinal chemistry due to their ability to form stable carbon-fluorine bonds, which can enhance the metabolic stability, bioavailability, and binding affinity of the compounds .

properties

IUPAC Name |

1-(4-fluorophenyl)-4-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-6-13(12-11-7)9-4-2-8(10)3-5-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOJZTQTVZNXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2622684.png)

![methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2622685.png)

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2622686.png)

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2622693.png)

![Ethyl 3-(4-methoxyphenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622701.png)